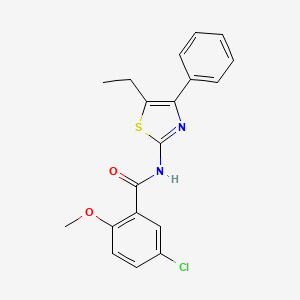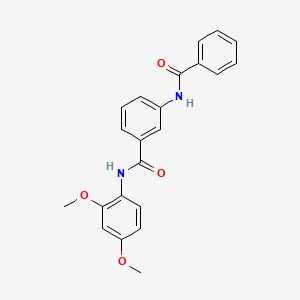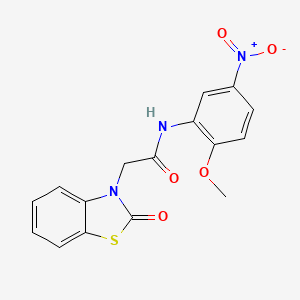![molecular formula C15H18N2O4S2 B3540881 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3540881.png)
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organosulfur compound that is widely used in scientific research. It is a white, crystalline powder that is soluble in water and has a wide range of applications in various fields. MSM is a natural compound that can be found in small amounts in some foods and beverages, but it is also available as a dietary supplement.
Mécanisme D'action
The exact mechanism of action of MSM is not fully understood, but it is believed to work by reducing inflammation and oxidative stress in the body. MSM is a source of sulfur, which is an essential nutrient that is required for the synthesis of glutathione, a powerful antioxidant that helps to protect cells from damage. MSM may also help to reduce the production of inflammatory cytokines and prostaglandins, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
MSM has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of glutathione in the body, which can help to protect cells from oxidative damage. MSM may also help to reduce the production of inflammatory cytokines and prostaglandins, which can contribute to the development of chronic diseases. Additionally, MSM has been shown to improve joint flexibility and reduce pain and inflammation in people with osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has a number of advantages for use in lab experiments. It is a relatively safe and non-toxic compound that is readily available and easy to use. MSM is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of MSM in lab experiments. It can be difficult to obtain pure MSM, and the purity of commercial MSM supplements can vary widely. Additionally, MSM can interact with other compounds in the body, which can make it difficult to isolate its effects.
Orientations Futures
There are a number of future directions for research on MSM. One area of interest is the potential role of MSM in cancer prevention and treatment. MSM has been shown to have anti-cancer properties in some studies, and further research is needed to explore its potential as a cancer therapy. Additionally, there is growing interest in the use of MSM for skin health and anti-aging, and further research is needed to explore its potential in this area. Finally, more research is needed to better understand the mechanisms of action of MSM and how it interacts with other compounds in the body.
Applications De Recherche Scientifique
MSM has been extensively studied for its potential health benefits and therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties, and has been used to treat a variety of conditions, including osteoarthritis, allergies, and skin disorders. MSM has also been studied for its potential role in cancer prevention and treatment, as well as its ability to improve exercise performance and reduce muscle damage.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-22(18,19)17-14-7-9-15(10-8-14)23(20,21)16-12-11-13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZLFVLOSKJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3540817.png)
![methyl 2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B3540823.png)
![N-[3-(methylthio)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3540825.png)
![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3540839.png)
![1-(3-chloro-2-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540842.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3540850.png)

![ethyl 2-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3540865.png)


![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B3540893.png)

![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540912.png)
![4-[(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B3540915.png)
